molecular formula C18H13ClN6O B2772790 3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile CAS No. 2380080-28-2

3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B2772790
CAS No.: 2380080-28-2
M. Wt: 364.79
InChI Key: LKPXVOMYSFKQFI-UHFFFAOYSA-N
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Description

3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a combination of pyrazine, azetidine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azetidine Ring: This step often involves the use of azetidine derivatives and coupling reactions.

    Attachment of the Pyridazine Moiety: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-6-oxopyridazine derivatives: These compounds share the pyridazine core and may have similar biological activities.

    Azetidine-containing compounds: These compounds feature the azetidine ring and may exhibit similar chemical reactivity.

    Pyrazine derivatives: These compounds contain the pyrazine core and are often used in similar research applications.

Uniqueness

3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile is unique due to its combination of three distinct moieties, which may confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O/c19-13-3-1-12(2-4-13)15-5-6-17(26)25(23-15)14-10-24(11-14)18-16(9-20)21-7-8-22-18/h1-8,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPXVOMYSFKQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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